N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt

Biotinylation Streptavidin binding Spacer arm geometry

N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt (CAS 945462-84-0), also known as Biotin-PEG3-amine TFA salt or Biotin-dPEG®3-NH3+TFA–, is a heterobifunctional biotinylation reagent comprising a biotin moiety for high-affinity avidin/streptavidin binding, a discrete three-unit polyethylene glycol (PEG3) spacer of defined length, and a terminal primary amine masked as its trifluoroacetate salt. The compound has a molecular weight of 532.57 g/mol (free base: 418.55 g/mol) and is supplied as a 25 mg/mL solution in DMSO for nucleophilic biotinylation of carboxylate-containing targets.

Molecular Formula C20H35F3N4O7S
Molecular Weight 532.6 g/mol
CAS No. 945462-84-0
Cat. No. B8248284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt
CAS945462-84-0
Molecular FormulaC20H35F3N4O7S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H34N4O5S.C2HF3O2/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17;3-2(4,5)1(6)7/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24);(H,6,7)/t14-,15-,17-;/m0./s1
InChIKeyDPUGAEPSVSWENG-HAGMFFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine Trifluoroacetate Salt (CAS 945462-84-0): A Defined-Length PEG3 Biotinylation Linker for Quantitative Bioconjugation and Affinity-Based Assays


N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt (CAS 945462-84-0), also known as Biotin-PEG3-amine TFA salt or Biotin-dPEG®3-NH3+TFA–, is a heterobifunctional biotinylation reagent comprising a biotin moiety for high-affinity avidin/streptavidin binding, a discrete three-unit polyethylene glycol (PEG3) spacer of defined length, and a terminal primary amine masked as its trifluoroacetate salt . The compound has a molecular weight of 532.57 g/mol (free base: 418.55 g/mol) and is supplied as a 25 mg/mL solution in DMSO for nucleophilic biotinylation of carboxylate-containing targets . The discrete PEG3 spacer architecture distinguishes it from both shorter (PEG2) and longer (PEG4/PEG23) biotin-linker analogs in terms of spacer arm geometry, aqueous solubility, and steric accessibility for streptavidin binding [1].

Why N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine Trifluoroacetate Salt Cannot Be Replaced by Generic Biotin-PEG-Amine Analogs in Quantitative Workflows


Biotin-PEG-amine reagents spanning PEG2, PEG3, and PEG4 spacer lengths share a common biotin-amine functional motif but differ critically in spacer arm geometry (20.4 Å for PEG2 vs. 22.9 Å for PEG3 vs. ~30–37 Å for PEG4), aqueous solubility (PEG3 exhibits ~36-fold higher molar solubility than PEG2), and lipophilicity (LogP 1.35 for PEG3 vs. ~0.5–1.0 for PEG2 vs. >1.8 for PEG4) [1]. These physicochemical differences directly govern biotin accessibility to the 8–9 Å deep streptavidin binding pocket, conjugate solubility in aqueous reaction buffers, and non-specific binding propensity, meaning that direct substitution without re-optimization compromises biotinylation stoichiometry, assay signal-to-noise ratios, and reproducibility across ELISA, Western blot, and surface-based detection platforms .

Quantitative Differentiation Evidence for N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine Trifluoroacetate Salt Versus Closest Analogs


Spacer Arm Length: PEG3 (22.9 Å) Provides Optimal Streptavidin Binding Pocket Accessibility Compared to PEG2 (20.4 Å) and PEG4 (~30–37 Å)

The HOOK™-Biotin-PEG3-Amine (free base form) features a spacer arm length of 22.9 Å as specified by the manufacturer [1], which is 2.5 Å longer than the 20.4 Å spacer arm of Thermo Scientific EZ-Link Amine-PEG2-Biotin . The PEG4 analog extends to approximately 30–37 Å by class-level estimation . The 22.9 Å PEG3 spacer situates the biotin moiety at a distance that optimally projects into the ~8–9 Å deep biotin-binding pockets of the streptavidin tetramer while avoiding excessive conformational flexibility that can promote non-specific surface interactions. The shorter PEG2 spacer (20.4 Å) may restrict biotin accessibility when conjugated to bulky proteins or surface-immobilized targets, while the longer PEG4 spacer introduces greater entropic freedom and potential for non-specific binding.

Biotinylation Streptavidin binding Spacer arm geometry

Aqueous Solubility: Biotin-PEG3-Amine (~100 mg/mL in DMSO/H2O) Versus Biotin-PEG2-Amine (≥2.5 mg/mL in Co-Solvent Formulation)

Biotin-PEG3-amine (CAS 359860-27-8, free base) exhibits solubility of approximately 100 mg/mL (~238.9 mM) in both DMSO and water [1]. In contrast, Biotin-PEG2-amine demonstrates a solubility of ≥2.5 mg/mL (≥6.68 mM) only in a complex co-solvent formulation comprising 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline . This represents an approximately 40-fold higher concentration and ~36-fold higher molar solubility for the PEG3 analog. The TFA salt form (CAS 945462-84-0) is supplied as a pre-dissolved 25 mg/mL solution in DMSO, enabling direct addition to aqueous reaction buffers without precipitation .

Aqueous solubility Bioconjugation Buffer compatibility

Enzyme Immobilization Efficiency: Biotin-PEG3 Linker Achieves 81–98% SA-HRP Monolayer Coverage Versus 43% for Biotin-PEG23 at 20°C on PNIPAAm Brushes

In a direct comparative study by Rosenthal et al. (2018), alkyne-functionalized PNIPAAm polymer brushes were modified with two biotin linkers of different PEG spacer lengths—biotin-PEG3 and biotin-PEG23—via click chemistry, followed by immobilization of streptavidin-conjugated horseradish peroxidase (SA-HRP) [1]. Spectroscopic ellipsometry quantification revealed that biotin-PEG3-modified brushes achieved SA-HRP immobilization levels in the range of 81–98% monolayer coverage at both 20°C (swollen state) and 37°C (collapsed state). In contrast, biotin-PEG23-modified brushes exhibited only 43% monolayer coverage at 20°C, a reduction attributed to the longer PEG23 chain limiting accessibility of the biotin moiety to the alkyne-functionalized chain ends of the dense polymer brush [1]. Higher SA-HRP loading was consistently observed on biotin-PEG3 surfaces compared to biotin-PEG23 across all conditions tested.

Enzyme immobilization Surface functionalization Biotin linker length

PROTAC Linker Safety: PEG3-Based PROTACs Avoid Off-Target GSPT1 Degradation and Unintended Cytotoxicity Observed with PEG2 Linkers

A systematic study by research groups evaluating Retro-2-based PROTACs demonstrated that PEG linker length critically determines degradation selectivity [1]. PROTAC molecules constructed with a PEG2 linker induced unintended degradation of the translation termination factor GSPT1 via a molecular glue mechanism, resulting in off-target cytotoxicity. In contrast, PROTACs with PEG3 linkers did not trigger GSPT1 degradation and showed no detectable cytotoxicity in the same assay panel [1]. This study represents the first demonstration that GSPT1 degradation depends on the length of the flexible PEG chain linker, establishing PEG3 as a safer linker choice for PROTAC design when avoiding GSPT1-related off-target effects is a priority.

PROTAC Targeted protein degradation Linker safety pharmacology

TFA Salt Form: Ready-to-Use DMSO Solution Format Eliminates Weighing Errors and Enhances Bench-Level Reproducibility Versus Solid Free Base

The trifluoroacetate salt form (CAS 945462-84-0) is supplied as a pre-formulated 25 mg/mL solution in DMSO (Sigma-Aldrich Catalog 38801) , in contrast to the free base Biotin-PEG3-amine (CAS 359860-27-8) which is supplied as a hygroscopic solid powder requiring storage under inert gas at <0°C to prevent moisture absorption and degradation . The TFA salt form enhances solubility in both aqueous buffers and organic solvents, as noted for the dPEG®3 analog which is described as 'amphiphilic' and dissolves equally well in aqueous buffers and organic solvents without pre-dissolution in organic solvent . The solution format eliminates the need for manual weighing of small quantities (typical biotinylation reactions require sub-milligram amounts), reducing weighing-related variability and improving inter-experiment reproducibility.

TFA salt Solution formulation Reproducibility

Optimal Procurement and Application Scenarios for N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine Trifluoroacetate Salt Based on Quantitative Differentiation Evidence


High-Sensitivity ELISA and Western Blot Signal Amplification Requiring Defined Spacer Geometry

The 22.9 Å PEG3 spacer arm of this compound provides optimal spatial separation between the biotin moiety and the conjugated detection antibody, ensuring full accessibility to streptavidin-HRP without the steric occlusion that can occur with shorter PEG2 linkers (20.4 Å) or the non-specific binding that longer PEG4 linkers (~30–37 Å) may introduce [1]. The ~36-fold higher aqueous solubility of the PEG3 scaffold versus PEG2 analogs enables direct conjugation in aqueous buffers without organic co-solvents, preserving antibody binding activity . The pre-formulated 25 mg/mL DMSO solution format allows precise volumetric dispensing, improving labeling stoichiometry reproducibility across assay batches.

PROTAC Synthesis for Target Deconvolution and Pull-Down Studies Requiring Clean Degradation Profiles

When incorporated as a biotin handle in PROTAC constructs for streptavidin-based target enrichment, the PEG3 linker avoids the GSPT1 off-target degradation and associated cytotoxicity that is observed with PEG2-linked PROTACs [2]. This selectivity is critical for chemical proteomics workflows where confounding off-target degradation can generate false-positive target identifications. The intermediate LogP of ~1.35 provides a balance of cell permeability and aqueous solubility suited for intracellular protein degradation applications.

Surface Functionalization of Biosensor Chips and Nanoparticles for Quantitative Streptavidin Capture

The PEG3 linker enables 81–98% monolayer coverage of streptavidin-enzyme conjugates on polymer brush surfaces, substantially outperforming longer PEG23 linkers that achieve only 43% coverage at ambient temperature [3]. This translates to higher enzyme loading density per unit surface area in biosensor, ELISA plate, and nanoparticle functionalization workflows. The TFA salt form's amphiphilic character permits dissolution in both aqueous coupling buffers and organic surface-modification solvents, providing formulation flexibility for diverse substrate chemistries.

Cell Surface Glycan Biotinylation for ELISA-Type Immobilization Platforms

As specified by Sigma-Aldrich for Catalog 38801, this compound is designed as a nucleophilic biotinylation reagent for attaching cell surface glycosides to ELISA-type surfaces via a hydrophilic PEG3 spacer/linker . The defined 22.9 Å spacer projects the biotin tag beyond the glycocalyx hydration layer, ensuring streptavidin accessibility, while the TFA salt form's ready-to-use DMSO solution enables direct addition to periodate-oxidized glycan reaction mixtures without precipitation artifacts that can occur with less soluble biotinylation reagents.

Quote Request

Request a Quote for N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.